3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea
Description
This compound features a urea core (-NH-CO-NH-) linking two distinct moieties: a 5-oxo-1-phenylpyrrolidin-3-yl group (a pyrrolidinone ring substituted with a phenyl group) and an oxolan-2-ylmethyl group (a tetrahydrofuran-derived substituent). The urea backbone, a polar functional group, likely contributes to intermolecular interactions such as hydrogen bonding, which can influence bioavailability and target binding .
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-3,5-6,12,14H,4,7-11H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVNHFKMWHTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting with the formation of the pyrrolidinone ring
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reduction reactions may use hydrogen gas or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea exerts its effects involves interaction with specific molecular targets. The phenyl group and urea moiety may play crucial roles in binding to enzymes or receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from N-Heterocyclic Carboxamides ()
Three pyrimidine carboxamide derivatives from share the 5-oxo-1-phenylpyrrolidin-3-yl motif but differ in their core structures and substituents. Key comparisons include:
Structural and Functional Differences :
- Core Backbone: The target compound replaces the pyrimidine carboxamide core with a urea group.
- Substituent Effects: The oxolan-2-ylmethyl group in the target compound differs from the methoxyethyl, hydroxypropyl, and dimethylaminopropyl groups in . The oxolane’s ether oxygen may improve solubility relative to purely alkyl chains (e.g., dimethylaminopropyl) but reduce it compared to hydroxypropyl .
Comparison with FMAU ()
FMAU (1-(2-deoxy-2-fluoro-ß-D-arabinofuranosyl)-5-methyluracil) shares an oxolane ring (arabinofuranosyl group) with the target compound but differs in core structure and functionalization:
| Compound Name | Core Structure | Key Functional Groups | Key Features |
|---|---|---|---|
| FMAU | Pyrimidinedione | Fluorinated oxolane, methyluracil | Antiviral/nucleoside analog activity |
| Target Urea | Urea | Non-fluorinated oxolane, pyrrolidinone | Likely non-nucleoside scaffold |
Functional Implications :
- Oxolane Modifications: FMAU’s oxolane is fluorinated and part of a nucleoside analog, contributing to its antiviral activity. The target compound’s oxolane is non-fluorinated and methyl-linked, suggesting divergent biological targets.
- Solubility : FMAU’s hydroxyl and hydroxymethyl groups enhance hydrophilicity, whereas the target’s oxolane-methyl group may increase lipophilicity unless counterbalanced by the urea group .
Physicochemical and Spectral Comparisons
- Melting Points: Only the methoxyethyl carboxamide () has a reported melting point (101–103°C), indicative of crystallinity. The target urea’s physical state (solid/resin) is unknown but could resemble the hydroxypropyl carboxamide (resin) if amorphous.
- Spectral Data : compounds were validated via NMR and MS. The target compound’s urea group would show distinct NH proton signals (~6–8 ppm in ¹H-NMR) and carbonyl carbon shifts (~155–160 ppm in ¹³C-NMR), differing from carboxamide peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
